1-(2-Aminoethyl)-3-ethoxycyclobutan-1-ol
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Overview
Description
1-(2-Aminoethyl)-3-ethoxycyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an ethoxy group and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-3-ethoxycyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with ethyl cyclobutanecarboxylate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-3-ethoxycyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
1-(2-Aminoethyl)-3-ethoxycyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-3-ethoxycyclobutan-1-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Aminoethyl)-3-propoxycyclobutan-1-ol: Similar structure but with a propoxy group instead of an ethoxy group.
1-(2-Aminoethyl)-3-butoxycyclobutan-1-ol: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
1-(2-Aminoethyl)-3-ethoxycyclobutan-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with other molecules. This compound’s specific combination of functional groups and ring structure makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C8H17NO2 |
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Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-(2-aminoethyl)-3-ethoxycyclobutan-1-ol |
InChI |
InChI=1S/C8H17NO2/c1-2-11-7-5-8(10,6-7)3-4-9/h7,10H,2-6,9H2,1H3 |
InChI Key |
BESRWSGHKPQSBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C1)(CCN)O |
Origin of Product |
United States |
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